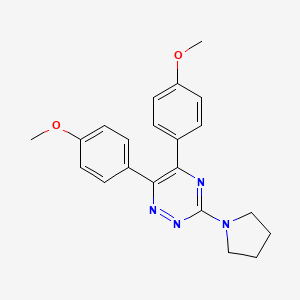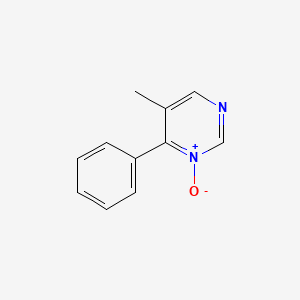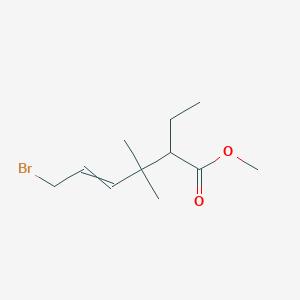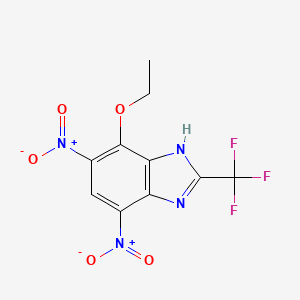![molecular formula C10H11Cl2NO3S B14614395 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60263-99-2](/img/structure/B14614395.png)
2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichloromethylcyclopropyl group attached to a methanesulfonyl moiety, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common route starts with the preparation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, which is then converted to its corresponding sulfonyl chloride derivative . This intermediate is then reacted with pyridine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency .
化学反応の分析
Types of Reactions
2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfides .
科学的研究の応用
2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine exerts its effects involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes .
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Shares the dichloromethylcyclopropyl group but lacks the sulfonyl and pyridine moieties.
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Similar structure but with an ester group instead of the sulfonyl and pyridine groups.
(2,2-Dichloro-1-methylcyclopropyl)benzene: Contains the dichloromethylcyclopropyl group attached to a benzene ring instead of pyridine.
Uniqueness
The uniqueness of 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine lies in its combination of the dichloromethylcyclopropyl group with a sulfonyl and pyridine moiety. This structure imparts distinct reactivity and potential for diverse applications in scientific research and industry .
特性
CAS番号 |
60263-99-2 |
|---|---|
分子式 |
C10H11Cl2NO3S |
分子量 |
296.17 g/mol |
IUPAC名 |
2-[(2,2-dichloro-1-methylcyclopropyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H11Cl2NO3S/c1-9(6-10(9,11)12)7-17(15,16)8-4-2-3-5-13(8)14/h2-5H,6-7H2,1H3 |
InChIキー |
XLYZVHJRMKEXNY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(Cl)Cl)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)

![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
